1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one
Description
1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one is an indazole derivative featuring a 3,4-dichlorobenzyl group at the N1 position and a ketone at the C3 position. Indazole derivatives are known for their diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .
Structure
3D Structure
Properties
CAS No. |
61148-94-5 |
|---|---|
Molecular Formula |
C14H10Cl2N2O |
Molecular Weight |
293.1 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-2H-indazol-3-one |
InChI |
InChI=1S/C14H10Cl2N2O/c15-11-6-5-9(7-12(11)16)8-18-13-4-2-1-3-10(13)14(19)17-18/h1-7H,8H2,(H,17,19) |
InChI Key |
VMNKNYNVAWYKQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN2CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cadogan Cyclization
The Cadogan reaction, a classical approach, involves reductive cyclization of 2-nitrobenzaldehyde derivatives with substituted anilines. For example, 2-nitrobenzaldehyde reacts with aniline under reflux in ethanol to form a Schiff base, which is reduced and cyclized using triethyl phosphite (P(OEt)₃) to yield 2-phenyl-2H-indazole derivatives. Subsequent hydrolysis or oxidation steps may adjust substituents. This method offers moderate yields (50–70%) and is favored for its compatibility with electron-donating and withdrawing groups on the aniline moiety.
Low-Valent Titanium-Mediated Cyclization
A one-pot protocol utilizing low-valent titanium reagents enables direct cyclization of nitro-aryl substrates. For instance, 2-nitrobenzonitrile derivatives react with titanium(III) chloride in the presence of triethylamine (TEA), forming indazol-3(2H)-ones via intramolecular N–N bond formation. This method achieves higher yields (75–85%) under mild conditions (room temperature, 12–24 h) and avoids harsh reducing agents.
N-Alkylation Strategies for 1-Substitution
Introducing the 3,4-dichlorobenzyl group at the 1-position of indazol-3(2H)-one requires regioselective alkylation. Key approaches include:
Direct Alkylation with 3,4-Dichlorobenzyl Halides
The indazol-3(2H)-one core undergoes N-alkylation with 3,4-dichlorobenzyl chloride or bromide in polar aprotic solvents (e.g., DMF, acetonitrile) using non-nucleophilic bases such as cesium fluoride (CsF) or potassium carbonate (K₂CO₃). For example, reacting indazol-3(2H)-one with 1.2 equivalents of 3,4-dichlorobenzyl bromide in DMF at 80°C for 12 hours affords the target compound in 65–75% yield. Excess alkylating agent and prolonged reaction times minimize dialkylation byproducts.
Phase-Transfer Catalysis (PTC)
Phase-transfer conditions using tetrabutylammonium bromide (TBAB) in a biphasic system (dichloromethane-water) enhance reaction efficiency. This method reduces side reactions and improves yields (80–85%) by facilitating the migration of the benzyl halide into the organic phase.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | CsF | 80 | 75 |
| Acetonitrile | K₂CO₃ | 60 | 68 |
| Dichloromethane | TBAB | 40 | 85 |
Polar aprotic solvents like DMF favor solubility of the indazolone core, while milder temperatures (40–60°C) in dichloromethane reduce decomposition risks.
Catalytic Enhancements
Characterization and Polymorphism
X-Ray Powder Diffraction (XRPD)
The target compound exhibits polymorphism, with Form A (solvent-free) and Form B (solvate) identified via XRPD. Form A, isolated from DMF/water mixtures, shows distinct peaks at 2θ = 8.7°, 12.3°, and 17.5°, while Form B (dichloromethane/MTBE) displays peaks at 2θ = 7.2°, 10.8°, and 15.4°.
Thermal Gravimetric Analysis (TGA)
Form A demonstrates stability up to 200°C, whereas Form B undergoes desolvation at 90–110°C, aligning with its crystalline solvent content.
Scalability and Industrial Considerations
Large-scale synthesis (≥100 g) necessitates cost-effective reagents and streamlined purification. The patent route highlights:
-
Friedel-Crafts Acylation : Scalable synthesis of intermediates using AlCl₃ in dichloromethane (40°C, 2 h).
-
Crystallization : Isolating the final product via antisolvent addition (e.g., water to DMF solutions) achieves >95% purity.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3,4-dichlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name: 5-amino-1-[(3,4-dichlorophenyl)methyl]-2H-indazol-3-one
- Molecular Formula: C14H11Cl2N3O
- Molecular Weight: 308.2 g/mol
- Canonical SMILES: C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)N)C(=O)N2)Cl)Cl
Anticancer Activity
Research indicates that 1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent. The compound's mechanism may involve the inhibition of specific protein kinases associated with cancer progression, such as Aurora kinases and cyclin-dependent kinases (CDKs) .
Case Study: Antitumor Activity Assessment
In vitro assays demonstrated that this compound could inhibit cell proliferation in various cancer cell lines. The exact IC50 values and mechanisms are still under investigation but suggest a significant potential for further development as an anticancer therapeutic.
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. In models of neurodegeneration, it has demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptide, which is implicated in Alzheimer's disease .
Case Study: Neuroprotective Effects
A study conducted on SH-SY5Y neuroblastoma cells treated with amyloid-beta peptide showed that certain indazole derivatives could protect against Aβ-induced cell death. The compounds exhibited antioxidant properties and enhanced cell viability when pre-treated with increasing concentrations of the compounds.
Industrial Applications
In addition to biological applications, this compound is valuable in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its unique structure allows it to serve as a building block for more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one and related compounds:
Structural and Functional Analysis
- Core Heterocycle Influence: Indazole vs. Triazole: The triazole core in 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole-3-thiol derivatives exhibits pronounced antibacterial and antifungal activities when modified with triazolium moieties . In contrast, indazole derivatives like this compound may prioritize enzyme inhibition or antioxidant effects due to the indazolone scaffold’s electronic properties . Indazole vs. Indole: Indole derivatives with the 3,4-dichlorobenzyl group (e.g., 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dicarboxylic acid) are designed as enzyme inhibitors, targeting pathways like terpenoid biosynthesis . The indazole analog’s ketone group could offer distinct hydrogen-bonding interactions compared to the indole’s planar aromatic system.
- Substituent Effects: Chlorination Pattern: The 3,4-dichlorobenzyl group increases lipophilicity and steric bulk compared to mono-chlorinated (e.g., p-chlorobenzyl) or non-halogenated (e.g., benzyl) analogs. This enhances target affinity in hydrophobic pockets, as seen in the neuroprotective effects of pyrazole derivatives . Functional Groups: The presence of a thiol (-SH) in triazole derivatives improves antimicrobial activity , whereas carboxylic acid groups in indole derivatives enable enzyme active-site interactions .
- For example, this compound (MW 301.15) is heavier and more lipophilic than 1-benzylindazol-3-ol (MW 226.26), which may limit its bioavailability .
Biological Activity
1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one is a synthetic compound belonging to the indazole class, known for its diverse biological activities and therapeutic potential. With the molecular formula and a molecular weight of approximately 308.16 g/mol, this compound features a dichlorobenzyl group attached to an indazole moiety. The presence of chlorine atoms enhances its lipophilicity, potentially influencing its biological interactions and activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Research indicates that similar indazole derivatives may inhibit key kinases involved in cell proliferation and survival pathways, suggesting that this compound could exhibit comparable inhibitory effects on cancer cell lines and other biological processes .
Biological Activities
The compound has shown promising results in several areas:
- Anticancer Activity : Preliminary studies indicate that indazole derivatives, including this compound, possess antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated moderate inhibitory activities against A549 (lung cancer), HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT116 (colorectal cancer) cell lines .
- Anti-inflammatory Properties : Indazole derivatives have been explored for their anti-inflammatory effects. The ability to inhibit pro-inflammatory mediators suggests potential applications in treating inflammatory diseases .
- Calcium Channel Modulation : Some studies have highlighted the role of indazole derivatives in modulating calcium influx in mast cells via CRAC channels. This modulation is crucial for controlling mast cell functions, which are implicated in allergic responses and inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the pharmacological properties of indazole derivatives. Key findings include:
- The regiochemistry of substituents significantly influences biological activity.
- The presence of specific functional groups can enhance potency against targeted enzymes or receptors.
A comparative analysis of structurally related compounds reveals insights into their biological profiles:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol | Contains an amino group; similar benzyl substitution | Antimicrobial properties |
| 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carbohydrazide | Different chlorination pattern; carbohydrazide moiety | Potential antitumor activity |
| 5-substituted indazoles | Various substitutions at position 5 | Kinase inhibition |
Case Studies
Several studies have contributed to the understanding of the biological activity of this compound:
- Antiproliferative Effects : In vitro assays demonstrated that various indazole derivatives inhibited the proliferation of cancer cell lines. For example, compounds with specific substitutions at the C3 position showed significant activity against multiple cancer types .
- Inflammatory Response Modulation : Research on mast cells indicated that certain indazole derivatives could effectively inhibit TNFα secretion upon activation, highlighting their potential as therapeutic agents in inflammatory conditions .
Q & A
Q. What are the common synthetic routes for 1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Nucleophilic substitution : Reacting 3,4-dichlorobenzylamine with indazolone derivatives in ester-based solvents under mild conditions (e.g., 40–60°C) to avoid side reactions .
- Condensation : Utilizing sodium triacetoxyborohydride in dichloroethane for reductive amination, as seen in structurally similar indole derivatives .
- Purification : Recrystallization from ethanol or water-ethanol mixtures yields high-purity crystals (>95%), as demonstrated in imidazole analogs .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- NMR : and NMR (e.g., δ 5.18 ppm for benzyl-CH protons, δ 168.94 ppm for carbonyl carbons) confirm substituent positions and electronic environments .
- HRMS : Accurate mass analysis (e.g., observed m/z 475.9785 vs. calculated 475.9794) validates molecular formula .
- X-ray crystallography : Crystal lattice parameters (e.g., triclinic P1 symmetry, a = 9.3711 Å) provide unambiguous 3D structural confirmation .
Q. What biological activities are associated with this compound, and how are they evaluated?
While direct evidence is limited, structurally related compounds (e.g., indole-2,3-diones) act as apoptosis activators in cell-based assays. Standard protocols include:
- Cellular viability assays : MTT or Annexin V staining to quantify apoptosis .
- Kinase inhibition profiling : Competitive binding assays using recombinant kinases to identify potential targets .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced activity?
- DFT calculations : Predict electronic properties (e.g., Mulliken charges, HOMO-LUMO gaps) to optimize interactions with biological targets .
- Docking simulations : Use Protein Data Bank (PDB) structures (e.g., kinase domains) to model binding poses and identify key residues for substitution .
Q. How should researchers address discrepancies in NMR or crystallographic data across studies?
Q. What strategies improve yield in multi-step syntheses of 3,4-dichlorobenzyl-substituted heterocycles?
Q. How can researchers validate the stability of this compound under physiological conditions?
- pH stability assays : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC .
- Metabolic profiling : Use liver microsomes or cytochrome P450 isoforms to identify major metabolites .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
